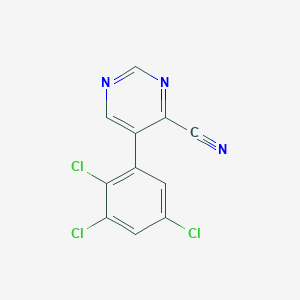
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₂ClNO₃S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride typically involves the reaction of pyrrolidine derivatives with sulfonyl chlorides under controlled conditions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-Oxo-1-(propan-2-yl)pyrrolidine.
Sulfonylation: The pyrrolidine derivative is reacted with a sulfonyl chloride, such as chlorosulfonic acid, in the presence of a base like triethylamine.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonate esters.
Reduction Products: Reduction can lead to the formation of sulfinates or sulfides.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein modification.
Industrial Chemistry: It serves as a reagent in the production of specialty chemicals and polymers.
Analytical Chemistry: The compound is used in analytical techniques such as mass spectrometry and chromatography for the identification and quantification of various substances.
Wirkmechanismus
The mechanism of action of 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to a decrease in enzymatic activity.
Protein Modification: It can modify proteins by reacting with amino acid side chains, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonic acid
- 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonamide
- 2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonate
Uniqueness
2-Oxo-1-(propan-2-yl)pyrrolidine-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to its analogs
Eigenschaften
Molekularformel |
C7H12ClNO3S |
|---|---|
Molekulargewicht |
225.69 g/mol |
IUPAC-Name |
2-oxo-1-propan-2-ylpyrrolidine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClNO3S/c1-5(2)9-4-3-6(7(9)10)13(8,11)12/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
LQHMJESFIWQBNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(C1=O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)









![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)



